molecular formula C14H13ClN2S B5796022 N-(3-chloro-4-methylphenyl)-N'-phenylthiourea CAS No. 13528-19-3

N-(3-chloro-4-methylphenyl)-N'-phenylthiourea

Cat. No. B5796022
CAS RN: 13528-19-3
M. Wt: 276.8 g/mol
InChI Key: UNVMWWSAMDZCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-N'-phenylthiourea (CMPTU) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. CMPTU belongs to the class of thiourea derivatives, which are known to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N'-phenylthiourea is not fully understood, but it is believed to act as an allosteric inhibitor by binding to a site on the enzyme or protein that is distinct from the active site. This binding induces a conformational change in the protein or enzyme, which leads to a decrease in its activity.
Biochemical and physiological effects:
N-(3-chloro-4-methylphenyl)-N'-phenylthiourea has been shown to have a wide range of biochemical and physiological effects. It has been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines. N-(3-chloro-4-methylphenyl)-N'-phenylthiourea also has anti-inflammatory properties and has been shown to reduce inflammation in animal models of disease. Additionally, N-(3-chloro-4-methylphenyl)-N'-phenylthiourea has been shown to modulate neuronal activity and has been proposed as a potential therapeutic agent for the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-methylphenyl)-N'-phenylthiourea is its specificity for certain enzymes and proteins. This allows researchers to selectively inhibit the activity of a particular protein or enzyme and study its function. However, one limitation of N-(3-chloro-4-methylphenyl)-N'-phenylthiourea is its potential toxicity. It has been reported to have cytotoxic effects on some cell lines, and caution should be taken when working with this compound.

Future Directions

There are several future directions for the use of N-(3-chloro-4-methylphenyl)-N'-phenylthiourea in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of pain. N-(3-chloro-4-methylphenyl)-N'-phenylthiourea has been shown to modulate neuronal activity and may have analgesic properties. Another area of interest is its potential as an anti-cancer agent. N-(3-chloro-4-methylphenyl)-N'-phenylthiourea has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines and may have potential as a chemotherapy drug. Finally, N-(3-chloro-4-methylphenyl)-N'-phenylthiourea may have potential as a tool for studying the function of TRP channels and other proteins involved in sensory signaling.

Synthesis Methods

N-(3-chloro-4-methylphenyl)-N'-phenylthiourea can be synthesized by reacting 3-chloro-4-methylaniline with phenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction produces N-(3-chloro-4-methylphenyl)-N'-phenylthiourea as a white crystalline solid in high yield.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-N'-phenylthiourea has been extensively used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including protein kinase C, which is involved in many cellular processes such as cell proliferation, differentiation, and apoptosis. N-(3-chloro-4-methylphenyl)-N'-phenylthiourea has also been used to study the function of transient receptor potential (TRP) channels, which are involved in sensory signaling and pain perception.

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2S/c1-10-7-8-12(9-13(10)15)17-14(18)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVMWWSAMDZCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30928940
Record name N-(3-Chloro-4-methylphenyl)-N'-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methylphenyl)-3-phenylthiourea

CAS RN

13528-19-3
Record name NSC191424
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191424
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Chloro-4-methylphenyl)-N'-phenylcarbamimidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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